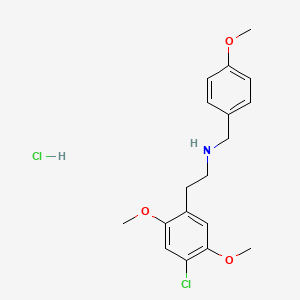

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride

Vue d'ensemble

Description

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C-NBOMe, is a psychedelic drug and a phenethylamine of the 2C series . It is the N-O-methoxybenzyl analog of 2C-C, and a 5-HT2A (serotonin 2A) receptor agonist . This chemical is active at very low, sub-milligram doses . It has nearly no history of human use prior to 2010 when it first became available online .

Applications De Recherche Scientifique

Psychedelic Research

DOC is a psychedelic substance that has been studied for its effects on cognition, perception, and consciousness. Researchers have explored its impact on human consciousness, including open and closed eye visuals, increased awareness of sound and movement, and euphoria. In Alexander Shulgin’s book “PiHKAL,” DOC is described as an “archetypal psychedelic” with a full range of effects, including both exhilarating clarity and overwhelming experiences .

Receptor Binding and Pharmacology

- DOC acts as a selective partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. Its psychedelic effects are primarily mediated through its actions on the 5-HT2A receptor .

- The compound’s stereoisomer, ®-(-)-DOC, is more active than its counterpart .

Dosage and Duration

- The onset of DOC occurs 1–3 hours after ingestion, with peak and plateau effects lasting 4–8 hours. Residual stimulation may persist for up to 20 hours, and after-effects can extend into the next day .

Toxicity and Safety

- In 2013, a fatality was linked to DOC use, although other factors may have contributed to the outcome .

Organic Synthesis

- 4-Chloro-2,5-dimethoxyphenethylamine serves as an intermediate in organic synthesis. It is used to prepare other psychoactive compounds, such as 2,5-dimethoxy-4-bromophenethylamine and 2,5-dimethoxy-4-iodophenethylamine .

Forensic and Clinical Applications

- DOC hydrochloride can be used as a starting material for calibrators or controls in phenethylamine testing methods by GC/MS or LC/MS. These applications are relevant in clinical toxicology, forensic analysis, and urine drug testing .

Mécanisme D'action

Target of Action

The primary targets of 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride, also known as 2C-C, are the serotonin 5-HT2A and 5-HT2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .

Mode of Action

2C-C acts as a potent agonist for the 5-HT2A and 5-HT2C receptors . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, 2C-C binds to the 5-HT2A and 5-HT2C receptors, activating them and leading to a series of biochemical reactions .

Biochemical Pathways

Upon activation of the 5-HT2A and 5-HT2C receptors, 2C-C affects several neurotransmitter pathways. It has been reported to increase the release of dopamine, serotonin, and glutamate in the brain . These neurotransmitters are involved in various functions such as mood regulation, reward, learning, and memory .

Pharmacokinetics

It is known that 2c-c can easily cross the blood-brain barrier (bbb), indicating good bioavailability . It has also been found to accumulate in the brain tissue after multiple injections .

Result of Action

The activation of the 5-HT2A and 5-HT2C receptors by 2C-C leads to vivid visual hallucinations and intense relaxing, almost sedating effects . These effects are likely due to the increased release of dopamine, serotonin, and glutamate in the brain .

Action Environment

The action, efficacy, and stability of 2C-C can be influenced by various environmental factors. For instance, chronic administration of 2C-C has been shown to induce tolerance to its hallucinogenic activity and produce alterations in neurotransmission . Furthermore, oxidative DNA damage has been observed after chronic treatment with 2C-C, which may lead to the death of glial cells .

Propriétés

IUPAC Name |

2-(4-chloro-2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO3.ClH/c1-21-15-6-4-13(5-7-15)12-20-9-8-14-10-18(23-3)16(19)11-17(14)22-2;/h4-7,10-11,20H,8-9,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOMGSVFQVAOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2OC)Cl)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride | |

CAS RN |

1566571-58-1 | |

| Record name | 4-Chloro-2,5-dimethoxy-N-(4-methoxybenzyl)phenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1566571581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25C-NB4OME HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FQ0A6I98S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

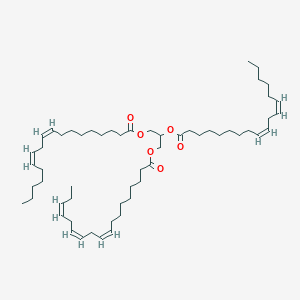

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

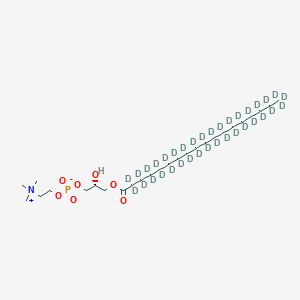

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)

![tetracosanoic acid, 2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026090.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)